1,3-Dimethoxy-2-methylimidazolium hexafluorophosphate MSDS and toxicity data
1,3-Dimethoxy-2-methylimidazolium hexafluorophosphate MSDS and toxicity data
An In-Depth Technical Guide to 1,3-Dimethoxy-2-methylimidazolium Hexafluorophosphate: Physicochemical Properties, Toxicity, and Application Workflows
Executive Summary
The transition of ionic liquids (ILs) from niche electrochemical solvents to advanced pharmaceutical excipients and energy storage components requires a rigorous understanding of their physicochemical and toxicological profiles. 1,3-Dimethoxy-2-methylimidazolium hexafluorophosphate (CAS: 951020-84-1) represents a highly specialized, ether-functionalized room-temperature ionic liquid[1]. By substituting traditional alkyl chains with methoxy groups and methylating the C-2 position of the imidazolium ring, this compound achieves unique electrochemical stability and significantly reduced viscosity[2].
This whitepaper provides an authoritative analysis of its Material Safety Data Sheet (MSDS) parameters, mechanistic toxicity data, and field-validated protocols for its application in high-concentration biologic formulations and advanced battery electrolytes.
Physicochemical Profiling & Identification
The structural modifications of 1,3-Dimethoxy-2-methylimidazolium hexafluorophosphate dictate its unique behavior. The C-2 methylation eliminates the acidic proton typically found in imidazolium salts, preventing unwanted side reactions (such as proton reduction at lithium anodes)[2]. Concurrently, the labile ether functionalization (methoxy groups) disrupts crystalline packing and inhibits self-aggregation, leading to high polarity and low viscosity[2].
Table 1: Core Chemical and Identification Data
| Parameter | Value / Description |
| Chemical Name | 1,3-Dimethoxy-2-methylimidazolium hexafluorophosphate |
| Synonyms | (OMe)2MeIm-PF6 |
| CAS Number | 951020-84-1[1] |
| Molecular Formula | C6H11F6N2O2P |
| Molecular Weight | 288.13 g/mol |
| Melting Point | 123 °C |
| Physical Form | Solid (at standard conditions) |
| PubChem CID | 71310408[3] |
MSDS Overview & Hazard Classifications
Handling ether-functionalized ILs requires strict adherence to safety protocols due to the synergistic hazards posed by the lipophilic cation and the fluorinated anion. According to standardized GHS classifications, this compound is a known irritant.
Table 2: GHS Hazard Classifications and Handling Requirements
| Hazard Category | GHS Codes | Description & Physiological Target |
| Skin Irritation | H315 | Causes skin irritation (Skin Irrit. 2). The lipophilic cation readily intercalates into epidermal lipid bilayers. |
| Eye Irritation | H319 | Causes serious eye irritation (Eye Irrit. 2). |
| Respiratory Toxicity | H335 | May cause respiratory irritation (STOT SE 3). Target organ: Respiratory system. |
| Precautionary | P302+P352, P305+P351+P338 | Wash skin with plenty of water; rinse eyes cautiously, removing contact lenses. |
| Required PPE | N95 Dust Mask, Eyeshields, Gloves | Prevent inhalation of particulates and dermal absorption. |
| Storage Class | 11 | Combustible Solids. Must be kept in a dry environment to prevent anion hydrolysis. |
Mechanism of Toxicity: The "Side-Chain" and "Anion" Effects
The toxicity of 1,3-Dimethoxy-2-methylimidazolium hexafluorophosphate is governed by a dual-action mechanism involving both its cationic and anionic components.
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Cationic Lipophilicity (Membrane Intercalation): The toxicity of imidazolium ILs generally scales with the lipophilicity of their side chains. While methoxy groups are more polar than equivalent alkyl chains (thereby slightly reducing extreme lipophilic toxicity), the cation still acts as a surfactant. It integrates into the phospholipid bilayer of mammalian cells, causing membrane expansion, increased permeability, and eventual necrotic cell death.
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Anionic Hydrolysis (The PF6− Risk): The hexafluorophosphate ( PF6− ) anion is chemically stable under anhydrous conditions. However, in the presence of moisture or acidic aqueous environments (such as physiological media or degraded battery cells), PF6− can undergo hydrolysis to yield hydrofluoric acid (HF) and phosphoryl fluorides. HF is highly cytotoxic and corrosive, penetrating tissues deeply and sequestering intracellular calcium.
Caption: Cellular toxicity mechanisms of imidazolium hexafluorophosphate ILs.
Advanced Applications & Experimental Methodologies
Application A: Viscosity-Lowering Agent in Subcutaneous Biologics
High-concentration monoclonal antibody (mAb) formulations often suffer from extreme viscosity due to protein-protein dipole interactions, making subcutaneous injection impossible. 1,3-Dimethoxy-2-methylimidazolium hexafluorophosphate has been explored as a viscosity-lowering excipient[4]. The IL shields the electrostatic interactions between protein molecules, drastically reducing bulk viscosity[4].
Caption: Workflow for formulating high-concentration proteins with IL excipients.
Protocol 1: Rheological Assessment of IL-Protein Formulations Causality Focus: To ensure the IL reduces viscosity without inducing protein denaturation or aggregation.
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Preparation: Dialyze the target mAb into a neutral buffer (e.g., 20 mM histidine, pH 6.0) to achieve a baseline concentration of >150 mg/mL.
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IL Spiking: Introduce 1,3-Dimethoxy-2-methylimidazolium hexafluorophosphate at titrated concentrations (e.g., 50 mM to 200 mM). Critical Step: The IL must be ultra-pure and anhydrous to prevent PF6− hydrolysis, which would drop the pH and precipitate the protein.
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Equilibration: Incubate the mixture at 25°C for 2 hours to allow the ether-functionalized cations to fully integrate into the protein's hydration shell.
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Measurement: Load 500 µL of the sample onto a cone-and-plate rheometer. Measure dynamic viscosity at shear rates ranging from 10 to 1000 s−1 . A successful formulation will demonstrate a >50% reduction in zero-shear viscosity compared to the IL-free control.
Application B: Hybrid Electrolytes for Lithium-Ion Batteries (LIBs)
The C-2 methylated structure prevents the deprotonation of the imidazolium ring at the lithium anode, making this IL an excellent candidate for hybrid battery electrolytes, improving capacity and cyclability[2].
Protocol 2: In Vitro Cytotoxicity Assay for IL Battery Leakage (MTT Assay) Causality Focus: Standard MTT assays can yield false positives because many ILs spontaneously reduce tetrazolium salts. This protocol includes a self-validating interference control.
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Cell Seeding: Seed human dermal fibroblasts (HDFs) in a 96-well plate at 1×104 cells/well. Incubate for 24 hours at 37°C.
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Treatment: Expose cells to varying concentrations of the IL (1 µM to 10 mM) dissolved in culture media for 24 hours.
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Interference Control: In a separate, cell-free 96-well plate, add identical concentrations of the IL to the media. Why? To quantify any spontaneous reduction of the MTT dye by the IL itself, which must be subtracted from the final absorbance readings.
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Assay Execution: Add 10 µL of MTT reagent to all wells. Incubate for 4 hours. Solubilize the resulting formazan crystals with DMSO.
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Quantification: Read absorbance at 570 nm. Calculate true cell viability by subtracting the baseline absorbance of the cell-free interference control.
References
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Ottokemi. "1,3-Dimethoxy-2-methylimidazolium hexafluorophosphate, 98% | 951020-84-1". Ottokemi Product Catalog. Available at:[Link]
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 71310408, (OMe)2MeIm-PF6". PubChem. Available at:[Link]
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Salimi, P., et al. "Improving the Electrochemical Performance of Carbon Anodes Derived from Marine Biomass by Using Ionic-Liquid-Based Hybrid Electrolyte for LIBs". ResearchGate. Available at:[Link]
- Google Patents. "Liquid protein formulations containing ionic liquids (US20150071922A1)". Google Patents.
Sources
- 1. 1,3-Dimethoxy-2-methylimidazolium hexafluorophosphate, 98% | 951020-84-1 | www.ottokemi.com [ottokemi.com]
- 2. researchgate.net [researchgate.net]
- 3. (OMe)2MeIm-PF6 | C6H11F6N2O2P | CID 71310408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US20150071922A1 - Liquid protein formulations containing ionic liquids - Google Patents [patents.google.com]
